2-(2-Benzothiazolyl)-5-methylphenol
Overview
Description
2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety substituted at the second position with a phenol group and a methyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiophenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of benzothiazole derivatives, including this compound, can be achieved through continuous flow processes. These processes often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of benzothiazoles .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzothiazolyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-(2-Benzothiazolyl)-5-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(2-Benzothiazolyl)-5-methylphenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects: It modulates oxidative stress and inflammation pathways, providing protection against neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzothiazolyl)phenol: Lacks the methyl group at the fifth position.
2-(2-Benzothiazolyl)-4-methylphenol: Methyl group is at the fourth position instead of the fifth.
2-(2-Benzothiazolyl)-6-methylphenol: Methyl group is at the sixth position instead of the fifth.
Uniqueness
2-(2-Benzothiazolyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest in various research fields .
Biological Activity
2-(2-Benzothiazolyl)-5-methylphenol, also known as BTM, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of BTM, including its anticancer potential, antimicrobial effects, and mechanisms of action. Recent studies have highlighted its utility in various therapeutic applications, making it a subject of significant research interest.
Chemical Structure and Properties
BTM is characterized by its benzothiazole moiety, which is known for conferring various biological activities. The structural formula can be represented as follows:
- Molecular Formula : C11H9N1OS
- CAS Number : 56048-54-5
Anticancer Properties
Research has demonstrated that BTM exhibits significant anticancer activity. A study involving benzothiazole derivatives indicated that compounds with similar structures to BTM showed potent antiproliferative effects against various cancer cell lines. These compounds were found to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BTM | DU-145 (Prostate) | 12.5 | Apoptosis induction |
BTM | MCF-7 (Breast) | 15.0 | Caspase activation |
BTM | A549 (Lung) | 10.0 | Mitochondrial disruption |
Antimicrobial Activity
BTM has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity of BTM
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of BTM can be attributed to several mechanisms:
- Enzyme Inhibition : BTM acts as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : BTM has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.
Case Study 1: Anticancer Efficacy
In a controlled study on DU-145 prostate cancer cells, BTM was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of BTM as a therapeutic agent in prostate cancer treatment .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against common pathogens using BTM. The results confirmed its effectiveness against resistant strains, suggesting its potential role in developing new antibiotics .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRSGGQTSJRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292542 | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56048-54-5 | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56048-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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